molecular formula C9H14NO4- B12603677 (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate CAS No. 651045-01-1

(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate

Cat. No.: B12603677
CAS No.: 651045-01-1
M. Wt: 200.21 g/mol
InChI Key: WJIJKWMOOLTXMX-ZETCQYMHSA-M
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Description

(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate is an organic compound with a unique structure that includes an amino group, a ketone group, and an allyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate can be achieved through several synthetic routes. One common method involves the reaction of (2S)-2-Amino-6-oxohexanoic acid with allyl alcohol under acidic conditions to form the allyl ether derivative. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. The allyl ether group provides additional reactivity, allowing the compound to interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Allyl hexanoate: Similar in structure but lacks the amino and ketone groups.

    {[3-(4-hydroxyphenyl)prop-2-en-1-yl]oxy}sulfonic acid: Contains a similar allyl ether group but has different functional groups.

Uniqueness

(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate is unique due to the presence of both an amino group and a ketone group, which provide distinct reactivity and potential for diverse applications in various fields .

Properties

CAS No.

651045-01-1

Molecular Formula

C9H14NO4-

Molecular Weight

200.21 g/mol

IUPAC Name

(2S)-2-amino-6-oxo-6-prop-2-enoxyhexanoate

InChI

InChI=1S/C9H15NO4/c1-2-6-14-8(11)5-3-4-7(10)9(12)13/h2,7H,1,3-6,10H2,(H,12,13)/p-1/t7-/m0/s1

InChI Key

WJIJKWMOOLTXMX-ZETCQYMHSA-M

Isomeric SMILES

C=CCOC(=O)CCC[C@@H](C(=O)[O-])N

Canonical SMILES

C=CCOC(=O)CCCC(C(=O)[O-])N

Origin of Product

United States

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